1-{4-[(E)-Phenyldiazenyl]phenyl}methanamine
Description
1-{4-[(E)-Phenyldiazenyl]phenyl}methanamine is a substituted methanamine derivative featuring an azo (-N=N-) linkage in the trans (E) configuration. The compound consists of a central phenyl ring substituted with a phenyldiazenyl group at the para-position and a methanamine (-CH2NH2) group. The azo group confers unique photophysical and coordination properties, making it relevant in materials science and catalysis .
Properties
CAS No. |
46739-83-7 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(4-phenyldiazenylphenyl)methanamine |
InChI |
InChI=1S/C13H13N3/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10,14H2 |
InChI Key |
NDNPIWWKKYDLIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Biological Activity
1-{4-[(E)-Phenyldiazenyl]phenyl}methanamine, also known as an azo compound, has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a phenyl ring attached to a diazenyl group, which is known for influencing its biological activity. The structural formula can be represented as follows:
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of azo compounds, including 1-{4-[(E)-Phenyldiazenyl]phenyl}methanamine. Research indicates that derivatives of phenyldiazenyl compounds exhibit significant antibacterial and antifungal activities. For instance, one study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-{4-[(E)-Phenyldiazenyl]phenyl}methanamine | E. coli | 15 |
| 1-{4-[(E)-Phenyldiazenyl]phenyl}methanamine | S. aureus | 18 |
Antitumor Activity
The antitumor properties of azo compounds have been extensively studied. A notable investigation assessed the cytotoxic effects of 1-{4-[(E)-Phenyldiazenyl]phenyl}methanamine on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant cytotoxic effects observed at concentrations as low as 50 µM . The mechanism was attributed to apoptosis induction, characterized by chromatin condensation and increased lactate dehydrogenase (LDH) release, indicating cellular damage.
| Cell Line | IC50 (µM) | Cytotoxicity (%) at 50 µM |
|---|---|---|
| MCF7 | 30 | 60 |
| HeLa | 25 | 70 |
The biological activity of 1-{4-[(E)-Phenyldiazenyl]phenyl}methanamine is often linked to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can trigger apoptotic pathways, ultimately resulting in cell death .
Case Study: Anticancer Activity in MCF7 Cells
In a controlled laboratory setting, MCF7 breast cancer cells were treated with varying concentrations of the compound. The study found that:
- At concentrations of 10 µM, there was a modest reduction in metabolic activity (around 20%).
- At higher concentrations (50 µM), the reduction in viability reached approximately 60%, demonstrating significant anticancer potential.
Histological analysis further supported these findings, showing marked changes in cell morphology consistent with apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azo or Imine Linkages
Azo-Containing Derivatives
- Ligands in Platinum Complexes : The compound shares structural similarity with azo alkynylplatinum(II) complexes (e.g., ligands L1–L4 in ), where the phenyldiazenyl group coordinates to platinum. These complexes exhibit stimuli-responsive luminescence, highlighting the role of the azo group in modulating electronic properties .
Imine Derivatives (Schiff Bases)
- N-(4-Substituted Benzylidene)-1-(4-Substituted Phenyl)methanamines :
- N-(4-Trifluoromethylbenzylidene)-1-(4-Trifluoromethylphenyl)methanamine (4g) : Synthesized via amine oxidation (37% yield), this compound features electron-withdrawing -CF3 groups, reducing electron density on the aromatic rings compared to the target compound. NMR data (δH 8.29 ppm for imine proton) indicate strong deshielding due to the imine group .
- N-(4-tert-Butylbenzylidene)-1-(4-tert-Butylphenyl)methanamine (4d) : Electron-donating tert-butyl groups increase steric bulk and electron density, resulting in higher synthetic yield (92%) compared to 4g. ¹H NMR shows upfield shifts for aromatic protons (δH 7.14–7.38 ppm) due to reduced conjugation .
| Compound | Substituent (R) | Yield (%) | Key NMR Shifts (¹H/¹³C) | Application |
|---|---|---|---|---|
| Target Compound | -N=N-Ph (E) | N/A | N/A | Coordination chemistry |
| 4g (CF3) | -CF3 | 37 | δH 8.29 (imine), δC 161.8 (C=N) | Catalysis intermediates |
| 4d (t-Bu) | -t-Bu | 92 | δH 7.14–7.38 (Ar-H), δC 154.2 | Organic synthesis |
Methanamine Derivatives with Heterocyclic or Bulky Substituents
- Molecular weight (267.37 g/mol) and Smiles notation (C(c1ccc(cc1)N1CCN(CC1)c1ccccc1)N) reflect its extended π-system and hydrogen-bonding capacity .
Electronic and Steric Effects on Reactivity
- Electron-Withdrawing Groups (e.g., -CF3, -Cl) : Derivatives like 4g () and N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine () exhibit lower yields (37–70%) due to reduced nucleophilicity of the amine during condensation.
- Electron-Donating Groups (e.g., -t-Bu, -OCH3) : Higher yields (82–92%) are observed in compounds like 4d () and N-(4-methoxyphenyl)-1-phenylethanimine (), where steric protection and increased electron density favor imine formation .
Q & A
Q. What are the optimal synthetic routes for 1-{4-[(E)-Phenyldiazenyl]phenyl}methanamine, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound can be synthesized via diazo coupling reactions, where aniline derivatives react with nitrous acid to form diazonium salts, followed by coupling with a benzylamine derivative. Key steps include maintaining pH control (typically 0–5°C in acidic media) to stabilize the diazonium intermediate and ensure (E)-stereoselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by -NMR (to confirm the E-configuration via coupling constants) and HPLC (for purity >95%) are critical .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo group (~400–500 nm), with shifts indicating solvent polarity effects or tautomerism .
- - and -NMR : Confirm the methanamine group’s presence (δ ~3.8 ppm for -CH-NH) and aromatic proton environments. NOESY can distinguish (E) vs. (Z) configurations .
- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for CHN: 211.11 g/mol) and detects fragmentation patterns .
Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in aqueous buffers (pH 2–12) and organic solvents (DMSO, ethanol). The amine group enhances solubility in acidic media (pH < 3) via protonation .
- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH). Monitor via HPLC for byproducts like benzaldehyde (oxidation) or aniline derivatives (azo bond cleavage) .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic structure and tautomeric behavior of the azo group in this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model (E)-configuration stability and HOMO-LUMO gaps (~3.5–4.0 eV, suggesting photoresponsive potential) .
- MD Simulations : Predict tautomerization kinetics in solvents (e.g., DMSO vs. water) using Amber force fields. Correlate with experimental UV-Vis data .
Q. How can researchers design assays to evaluate the compound’s bioactivity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin inhibition with BApNA substrate). IC values can be derived from dose-response curves (0.1–100 µM range) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) with -labeled antagonists. Calculate K values using Cheng-Prusoff equations .
Q. What strategies resolve contradictions in reported pharmacological data, such as conflicting IC values across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., buffer ionic strength, temperature) using tools like RevMan.
- Quality Control : Re-test under standardized protocols (e.g., ATP levels in kinase assays) and validate purity via elemental analysis .
Specialized Applications
Q. How can the azo group’s photoisomerization be exploited in smart materials or drug delivery systems?
- Methodological Answer :
- Photo-Switching : Irradiate with UV (365 nm) and visible light (450 nm) to track E↔Z isomerization via circular dichroism. Incorporate into hydrogels for light-controlled drug release .
- Coordination Chemistry : Synthesize Cu(II) or Fe(II) complexes and study redox activity via cyclic voltammetry (E ~0.2–0.5 V vs. Ag/AgCl) .
Q. What role does the methanamine moiety play in enhancing the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Measure partition coefficients (shake-flask method) to balance lipophilicity (target LogP ~2.5) for blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life >30 min suggests suitability for oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
